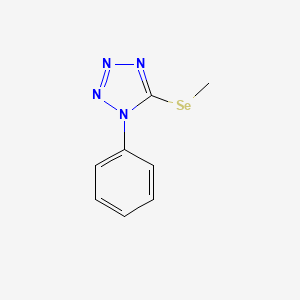

5-(Methylselanyl)-1-phenyl-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methylselanyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C8H8N4Se and its molecular weight is 239.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-(Methylselanyl)-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield and purity?

The synthesis of selenium-containing tetrazoles typically involves [3+2] cycloaddition between nitriles and azides, with modifications for selanyl groups. Key parameters include:

- Catalysts : Nano-TiCl₄·SiO₂ enhances regioselectivity and yield in tetrazole synthesis (e.g., 5-phenyltetrazole derivatives) .

- Solvents : Polar aprotic solvents like DMF or NMP improve solubility of intermediates, while toluene is used for fluorination steps .

- Temperature : Reactions often proceed at 80–100°C for cycloaddition, while fluorination may require cryogenic conditions (−78°C) .

- Reagents : Methylselenol (CH₃SeH) or selenocyanate salts can introduce the methylselanyl group, analogous to sulfur-based protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- ¹H/¹³C NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm, while methylselanyl groups (CH₃Se-) show distinct splitting due to Se coupling (²JSe-H ~10–15 Hz) .

- FT-IR : Selenium-related vibrations (C-Se stretching) appear at 500–600 cm⁻¹, overlapping with tetrazole ring modes. Confirm with X-ray crystallography .

- X-ray Diffraction : Single-crystal studies (e.g., using WinGX or SIR97) resolve Se···N non-covalent interactions, critical for understanding supramolecular packing .

Advanced Research Questions

Q. How does the methylselanyl substituent influence the electronic properties and reactivity of the tetrazole ring compared to sulfur-containing analogs?

- Electronic Effects : Selenium’s lower electronegativity vs. sulfur increases electron density on the tetrazole ring, enhancing nucleophilic substitution reactivity. This is evident in comparative Hammett σp values (σp(Se) < σp(S)) .

- Mechanistic Insights : DFT studies reveal that methylselanyl groups stabilize transition states in SNAr reactions via hyperconjugation, as observed in fluorinated sulfone analogs .

- Biological Implications : Selenium’s redox activity may enhance antioxidant properties, but toxicity thresholds require careful dose-response assays .

Q. What strategies can resolve contradictions in reported biological activities of selenium-containing tetrazoles?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antibacterial) often arise from variations in cell lines (e.g., RAW 264.7 vs. HeLa) or endotoxin contamination. Use LPS-free protocols .

- Structural Analogues : Compare methylselanyl derivatives with sulfur/oxygen analogs (e.g., 5-(methylsulfanyl)-1-phenyltetrazole) to isolate selenium-specific effects .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the N2 position of the tetrazole ring is more reactive in E2 elimination .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways, as solvent polarity stabilizes zwitterionic intermediates in SN1 mechanisms .

Q. What are the challenges in crystallizing this compound, and what techniques improve crystal quality?

- Recrystallization Solvents : Use hexane/CH₂Cl₂ (1:1) for slow evaporation, minimizing selenium’s tendency to form amorphous aggregates .

- Cryocooling : Maintain crystals at 100 K during X-ray data collection to mitigate radiation damage, critical for resolving Se–C bonds (d ~1.93 Å) .

Q. How do solvent polarity and pH affect the stability and decomposition pathways of this compound?

- Acidic Conditions : Protonation at N4 of the tetrazole ring triggers ring-opening, forming selenourea derivatives. Monitor via UV-Vis at λmax ~320 nm .

- Polar Solvents : DMSO accelerates oxidation of -SeCH₃ to -SeO₂CH₃, confirmed by ⁷⁷Se NMR (δ ~1,200 ppm for Se=O) .

Properties

CAS No. |

62638-96-4 |

|---|---|

Molecular Formula |

C8H8N4Se |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

5-methylselanyl-1-phenyltetrazole |

InChI |

InChI=1S/C8H8N4Se/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

CWTHEPYPWZXHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.